(Benzylsulfanyl)(tributyl)stannane

Description

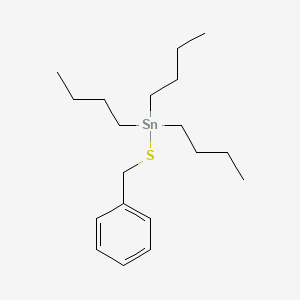

(Benzylsulfanyl)(tributyl)stannane is an organotin compound with the molecular formula C₁₅H₂₆SSn. It consists of a tributyltin group (Sn(C₄H₉)₃) bonded to a benzylsulfanyl moiety (S-CH₂C₆H₅). Its structure combines the electron-withdrawing effects of tin with the nucleophilic sulfur atom, enabling unique reactivity patterns .

Properties

CAS No. |

23728-85-0 |

|---|---|

Molecular Formula |

C19H34SSn |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

benzylsulfanyl(tributyl)stannane |

InChI |

InChI=1S/C7H8S.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h1-5,8H,6H2;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

DWZDMTKSHGBFKM-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)SCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Differences

- Sulfur vs. Hydrogen/Chloride/Oxide Groups : The benzylsulfanyl group in this compound introduces sulfur-based nucleophilicity, contrasting with the reducing capability of tributyltin hydride (SnBu₃H) or the electrophilic nature of tributyltin chloride (SnBu₃Cl) .

- Solubility: Like other tributyltin compounds, this compound is soluble in non-polar solvents (e.g., hexanes, EtOAc) but may exhibit slightly enhanced polarity due to the benzylsulfanyl group compared to tributylstannane .

- Stability : The sulfur moiety may increase susceptibility to oxidation compared to tributyltin oxide (SnBu₃O), which is relatively stable under ambient conditions .

Spectroscopic Properties

- NMR Data : While direct data for this compound is unavailable, analogous sulfur-containing compounds (e.g., Benzyl(1-(2-methoxyphenyl)vinyl)sulfane in ) show distinct ¹H NMR shifts for benzyl protons (δ ~3.8–4.2 ppm) and tin-coupled satellites in ¹¹⁹Sn NMR .

- IR Spectroscopy : The S-Sn stretching vibration is expected near 500–600 cm⁻¹, differentiating it from Sn-Cl (~600–650 cm⁻¹) or Sn-O (~400–450 cm⁻¹) modes in related compounds .

Research Findings and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.